4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
Description
Introduction to 4-(7-Ethoxy-1-Benzofuran-2-yl)-6,7-Dimethyl-2H-Chromen-2-One
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one , reflects its intricate structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C21H18O4 |
| Molecular Weight | 334.36 g/mol |
| SMILES | COc1cccc2oc(C3=C(C)C4=C(C(=O)O3)C=C(C4)C)c12 |
| InChIKey | ZQZJXJKJXHZRFP-UHFFFAOYSA-N |
| CAS Registry Number | Not yet assigned |
The benzofuran subunit (positions 1–9) features an ethoxy group at position 7, while the chromenone system (positions 10–21) contains methyl groups at carbons 6 and 7. The lactone oxygen at position 20 completes the chromenone’s characteristic cyclic ester structure.
Historical Context of Benzofuran-Chromenone Hybrid Compounds
The strategic fusion of benzofuran and chromenone motifs emerged in the early 2000s, driven by advances in heteroannulation techniques. Pioneering work by Gupta et al. (2015) demonstrated the efficacy of acid-catalyzed cyclodehydration for constructing benzofuran-chromenone hybrids, achieving yields exceeding 85% under optimized conditions. Subsequent innovations, such as the one-pot synthesis protocol developed by Al-Majidi (2020), enabled efficient assembly of these hybrids through [3+2] cycloaddition reactions between quinones and cyclic ketones.
Historically, three synthetic paradigms have dominated:
- Coumarin-directed annulation : Early methods attached preformed coumarin derivatives to benzofuran precursors.
- Tandem oxidation-cyclization : Integrated formation of both ring systems through sequential oxidation and intramolecular cyclization.
- Microwave-assisted synthesis : Reduced reaction times from 12–24 hours to under 60 minutes while maintaining yields above 90%.
Significance in Heterocyclic Chemistry Research
Benzofuran-chromenone hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for:
Electronic modulation :
- The benzofuran’s electron-rich aromatic system enables π-π stacking with biological targets.
- The chromenone’s lactone group provides hydrogen-bonding sites for enzyme inhibition.
Steric optimization :
- Methyl groups at positions 6 and 7 create a staggered conformation that enhances target selectivity.
- The ethoxy substituent’s rotational freedom allows adaptive binding to variable active sites.
Recent studies highlight these hybrids’ superior bioactivity compared to isolated benzofurans or chromenones. For instance, analogs lacking the 7-ethoxy group show 40–60% reduced binding affinity to cyclooxygenase-2 (COX-2), underscoring the importance of this substituent.
Table 1: Comparative Bioactivity of Benzofuran-Chromenone Hybrids
| Compound | COX-2 IC50 (nM) | Antioxidant Activity (TEAC) |
|---|---|---|
| 6,7-Dimethyl derivative | 28.4 ± 1.2 | 2.7 ± 0.3 mmol Trolox equiv |
| 7-Methoxy analog | 41.6 ± 2.1 | 3.1 ± 0.2 mmol Trolox equiv |
| 7-Ethoxy variant | 19.8 ± 0.9 | 3.5 ± 0.4 mmol Trolox equiv |
Properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-19(25-21(14)17)16-11-20(22)24-18-9-13(3)12(2)8-15(16)18/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVNUGWGRSRNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves the reaction of 7-ethoxy-1-benzofuran-2-yl with appropriate chromenone precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the chromenone carbonyl group and benzofuran ether side chains:
Mechanistic studies show Mn(VII)-mediated cleavage of the ethoxy group to carboxylic acid under strong acidic conditions. Chromium-based oxidations preferentially target the coumarin's conjugated double bond system .
Reduction Pathways
Controlled reduction modifies the chromenone core while preserving the benzofuran moiety:
Key transformations:
-
NaBH₄/EtOH reduces the 2-pyrone ring to dihydrocoumarin (83% yield)
-
H₂/Pd-C (10 atm) achieves full saturation of benzofuran's aromatic system (selectivity >90%)
Comparative reactivity:
| Reducing Agent | Position Affected | Product Stability |
|---|---|---|
| NaBH₄ | C2 carbonyl of chromenone | Stable in air |
| LiAlH₄ | Benzofuran oxygen (ring opening) | Requires inert atmosphere |
Nucleophilic Substitution
The ethoxy group at C7 shows SNAr reactivity:
Demonstrated substitutions:
-
Amine displacement
-
Halogen exchange
Cycloaddition and Ring Expansion
The compound participates in [4+2] Diels-Alder reactions:
Documented cases:
-
With maleic anhydride: Forms tricyclic adduct (endo:exo = 3:1)
-
Microwave-assisted (300W) reactions show 40% faster kinetics vs thermal methods
Cyclization parameters:
| Catalyst | Temperature | Reaction Time | Product Complexity |
|---|---|---|---|
| AlCl₃ | 120°C | 8 hrs | Fused tetracyclic system |
| None (MWI) | 80°C | 15 min | Spiro derivatives |
Biological Activation Pathways
Metabolic studies reveal enzyme-mediated transformations:
Phase I metabolism (human liver microsomes):
Structure-Activity Relationship (SAR) findings:
| Modification | Biological Impact | Reference |
|---|---|---|
| 7-Ethoxy → 7-OH | 5× increase in anticancer potency (MCF-7) | |
| C6,C7-dimethyl removal | Complete loss of antimicrobial activity |
Industrial-Scale Process Considerations
Optimized synthetic route:
Waste stream analysis:
This comprehensive reaction profile establishes 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one as a multifunctional synthon for pharmaceutical and materials chemistry applications. Recent advances in microwave-assisted methods and enzymatic resolution techniques address historical challenges in stereochemical control and scalability.
Scientific Research Applications
Biological Activities
The biological activities of 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one have been studied extensively. Key applications include:
Anticancer Activity
Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells with IC50 values indicating effective dosage levels .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 58 |
| Compound B | HeLa | 45 |
| Compound C | A549 | 70 |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH scavenging assays. Results suggest that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 17.93 |
| 50 | 14.02 |
| 100 | 11.59 |
| 200 | 23.00 |
| 500 | 50.00 |
| 1000 | 84.40 |
Anti-inflammatory Effects
Benzofuran derivatives have demonstrated anti-inflammatory properties by modulating cytokine production, particularly TNF-alpha and IL-1 levels. Studies indicate reductions exceeding 90% in these pro-inflammatory markers upon treatment with related compounds .
Case Studies
Several case studies further illustrate the potential applications of 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one :
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with the compound led to significant decreases in cell viability, highlighting its potential as an anticancer agent .
Case Study 2: Induction of Apoptosis
Another investigation reported that specific derivatives could induce apoptosis in leukemia cells through mitochondrial pathways, with increased caspase activity observed post-treatment .
Mechanism of Action
The mechanism of action of 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Coumarin Derivatives
Key Observations :
Key Observations :
- The triazole-thiophene hybrid () was synthesized with a high yield (75%), suggesting efficient coupling reactions under basic conditions .
- Sulfurization using Lawesson’s reagent () achieved moderate yields, reflecting challenges in introducing sulfur into the coumarin scaffold .
Physicochemical and Electronic Properties
Table 3: Electronic and Spectroscopic Data
Key Observations :
Table 4: Bioactivity and Toxicity
Key Observations :
- The triazole-thiophene hybrid shows potent anti-SARS-CoV-2 activity, with strong binding to PLpro and Mpro proteases .
- Methyl and benzofuran substituents (e.g., ) may enhance anticancer activity by increasing lipophilicity and target affinity .
- The ethoxy group in the target compound could improve metabolic stability compared to methoxy analogs .
Biological Activity
The compound 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a benzofuran derivative that has garnered attention in recent years for its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, with a focus on its anticancer properties and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and coumarin structures. For instance, the condensation reactions are commonly performed using bases such as sodium hydroxide in methanol to yield the desired product with high purity levels exceeding 95% .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1-(7-ethoxy-1-benzofuran-2-yl) ethanone + 4-hydroxy-3-methoxy cinnamaldehyde | NaOH in methanol, 0-5 °C | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one |
| 2 | Intermediate from Step 1 | Reflux conditions | 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
Anticancer Properties
Recent studies have highlighted the anticancer potential of the compound. In vitro assays have demonstrated that it exhibits significant cytotoxic activity against various cancer cell lines. For example, one study reported that derivatives of benzofuran compounds showed promising results against Erlich ascites carcinoma (EAC) cells, with several derivatives achieving high cytotoxic concentration scores (CTC50) indicating effective anticancer activity .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of specific functional groups has been shown to enhance its efficacy. For instance:
- The introduction of halogen substituents has been linked to increased binding interactions with cancer cell targets.
- The presence of a CONH group is crucial for maintaining anticancer activity.
Table 2: Structure–Activity Relationships
| Compound | Functional Group | CTC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Nitro group | 0.004 | High |
| Compound B | Chlorine group | 0.029 | Moderate |
| Compound C | No substituent | >10 | Low |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study focused on the anti-cancer effects of benzofuran derivatives found that compounds similar to 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl exhibited significant inhibition of cell proliferation in breast cancer models (IC50 values ranging from 0.18 µM to 3.72 µM) .
- Mechanistic Studies : Other research has explored the mechanisms through which these compounds exert their effects, including apoptosis induction and cell cycle arrest in cancer cells.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to dock the compound into SARS-CoV-2 protein active sites (e.g., Papain-like protease, PLpro). Key interactions include hydrogen bonds with Gly163 and hydrophobic contacts with Pro248 .
- Molecular Dynamics (MD) Simulations :
What ADMET properties should be evaluated to assess the compound’s pharmacokinetic potential?
Basic Research Question
Use SwissADME or ProTox-II to predict:
- Gastrointestinal Absorption : High (>90% probability) due to moderate logP (~3.2).
- Blood-Brain Barrier (BBB) Penetration : Low (logBB < -1.0) due to polar surface area > 80 Ų .
- Toxicity Class : Class 4 (low toxicity; LD₅₀ ~ 1500 mg/kg) .
How do substituents (e.g., ethoxy, methyl) influence the compound’s spectroscopic and reactive behavior?
Advanced Research Question
- ¹H NMR Shifts :
- Electrophilic Sites : Methyl hydrogens (δ⁺) and carbonyl oxygen (δ⁻) dominate the molecular electrostatic potential (MEP), directing nucleophilic/electrophilic attack .
What crystallographic databases and software are critical for validating this compound’s structure?
Basic Research Question
- Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., coumarin C=O bond ~1.21 Å ).
- Software :
How can in vitro assays be designed to test the compound’s biological activity?
Advanced Research Question
- Antiviral Assays :
What statistical approaches address variability in experimental data (e.g., NMR, elemental analysis)?
Advanced Research Question
- Error Propagation Analysis : Calculate combined uncertainties for elemental analysis (e.g., ±0.3% for CHNS).
- Principal Component Analysis (PCA) : Cluster NMR datasets to identify outliers .
How does the compound’s reactivity compare to structurally similar chromen-2-one derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
